molecular formula C9H13N3 B1457638 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine CAS No. 1184637-59-9

4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B1457638
CAS No.: 1184637-59-9
M. Wt: 163.22 g/mol
InChI Key: SSOGRSKWGKSPAX-UHFFFAOYSA-N
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Description

“4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the CAS Number: 1184637-59-9. It has a molecular weight of 163.22 and its IUPAC name is 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study described the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, examining their structural characteristics through X-ray crystallography and NMR spectroscopy. This work highlights the importance of these compounds in understanding the structural effects and dynamic properties of the diazepine ring system, which could be relevant for further chemical and pharmacological explorations (Núñez Alonso et al., 2020).

Synthesis of Novel Derivatives

Another significant application is the efficient synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis pathway provides a foundation for generating a library of bis-functionalized pyrido-1,4-diazepines, offering a new avenue for the development of compounds with potential biological activities (El Bouakher et al., 2013).

Antiproliferative Activity Studies

Research into the antiproliferative activity of diazepine derivatives on human cancer cell lines has been reported. This study emphasizes the potential therapeutic applications of these compounds in oncology, underscoring the need for further exploration of their biological activities (Liszkiewicz, 2002).

Hybrid Compound Synthesis

The synthesis of optically active hybrid compounds that incorporate the benzodiazepine and dihydropyridine units is another notable application. This research showcases the versatility of diazepine derivatives in creating complex structures with potential for various scientific applications (Torres & Rebolledo, 2016).

Pharmacological Potentials

Some studies focus on the synthesis and evaluation of diazepine derivatives for potential CNS activity, exploring their pharmacological profiles and the effects of structural modifications on their biological activities. This research direction is crucial for the development of new therapeutic agents (Savelli et al., 1987).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGRSKWGKSPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 2
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 3
Reactant of Route 3
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 4
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 5
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 6
Reactant of Route 6
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

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